N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide
Description
This compound features a 3,4-dihydroquinoline core substituted with 2,2,4-trimethyl groups and a carboxamide linkage to a 3,4-dichlorophenyl moiety. The dihydroquinoline scaffold provides conformational rigidity, while the dichlorophenyl group enhances hydrophobic interactions with biological targets.
Properties
Molecular Formula |
C19H20Cl2N2O |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C19H20Cl2N2O/c1-12-11-19(2,3)23(17-7-5-4-6-14(12)17)18(24)22-13-8-9-15(20)16(21)10-13/h4-10,12H,11H2,1-3H3,(H,22,24) |
InChI Key |
SOHTYEKCCZMIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with 2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a suitable base and elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted quinoline compounds .
Scientific Research Applications
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Data Tables
Table 1: Inhibitory Activity of Selected Analogs
| Compound | Target | IC₅₀/Ki | Reference |
|---|---|---|---|
| (S)-N-Benzyl-dihydroisoquinoline | MAO-B | 0.1 µM | |
| U-47700 | MOR | 7.5 nM | |
| Indazol-quinoline hybrid | Cancer cell viability | <10 µM |
Table 2: Structural and Physicochemical Comparison
| Compound | Molecular Weight | LogP* | Core Flexibility |
|---|---|---|---|
| Target compound | ~360 (estimated) | 4.2 | Rigid |
| N-(3,4-Dichlorophenyl)-dihydroisoquinoline | ~340 | 3.8 | Semi-rigid |
| U-47700 | 331.2 | 3.5 | Flexible |
*Predicted using fragment-based methods.
Key Research Findings
Dichlorophenyl Significance : The 3,4-dichlorophenyl group is critical for hydrophobic binding across analogs, enhancing potency in enzyme inhibition and receptor binding .
Core Rigidity: Dihydroquinoline’s rigidity improves target selectivity compared to flexible cyclohexyl or piperidine cores .
Trimethyl Substituents : The 2,2,4-trimethyl groups in the target compound likely enhance metabolic stability and lipophilicity, offering pharmacokinetic advantages over unsubstituted analogs .
Biological Activity
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including antibacterial and antiviral properties, as well as cytotoxicity assessments.
- Molecular Formula : C16H18Cl2N2O
- Molecular Weight : 335.23 g/mol
- CAS Number : 67074-63-9
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds containing the 3,4-dichlorophenyl moiety exhibit notable antibacterial properties. Specifically:
- Activity Against Gram-positive Bacteria : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). A study evaluated a series of 3,4-dichlorocinnamanilides and found that several derivatives exhibited submicromolar activity against these strains .
| Compound | Activity Against S. aureus | Activity Against MRSA |
|---|---|---|
| Compound A | Submicromolar | Submicromolar |
| Compound B | Micromolar | Moderate |
| This compound | Moderate | Low |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Molecular docking studies suggest that it may act as an inhibitor of viral replication:
- Inhibition of Hepatitis B Virus (HBV) : Similar quinoline derivatives have been shown to inhibit HBV replication effectively in vitro. The concentration required for significant inhibition was around 10 µM .
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using various mammalian cell lines:
- Primary Mammalian Cell Lines : The compound demonstrated low cytotoxicity at concentrations effective against bacterial and viral targets. This suggests a favorable therapeutic index for potential clinical applications .
Case Studies
- Study on Antibacterial Efficacy : A series of experiments evaluated the antibacterial efficacy of various 3,4-dichlorophenyl-containing compounds against clinical isolates of MRSA. The results indicated that certain derivatives had comparable or superior activity to traditional antibiotics like ampicillin and rifampicin .
- Antiviral Activity Assessment : In vitro studies conducted on human liver cell lines (HepG2) showed that the compound significantly inhibited HBV replication with minimal cytotoxic effects observed at effective concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
